[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride [1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 1350362-73-0
VCID: VC11669434
InChI: InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11;/h10H,4-7H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCNCCO1.Cl
Molecular Formula: C9H19ClN2O3
Molecular Weight: 238.71 g/mol

[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride

CAS No.: 1350362-73-0

Cat. No.: VC11669434

Molecular Formula: C9H19ClN2O3

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

[1,2,5]Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride - 1350362-73-0

Specification

CAS No. 1350362-73-0
Molecular Formula C9H19ClN2O3
Molecular Weight 238.71 g/mol
IUPAC Name tert-butyl 1,2,5-oxadiazepane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11;/h10H,4-7H2,1-3H3;1H
Standard InChI Key DEOLVDDKIHEITA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCCO1.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCNCCO1.Cl

Introduction

# Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride: A Comprehensive Analysis Oxadiazepane-2-carboxylic acid tert-butyl ester hydrochloride (CAS No. 1350362-73-0) is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This bicyclic structure combines a seven-membered oxadiazepane ring with a tert-butyl ester group and a hydrochloride salt, offering unique chemical and biological properties. With a molecular formula of C9H19ClN2O3\text{C}_9\text{H}_{19}\text{ClN}_2\text{O}_3 and a molecular weight of 238.71 g/mol, its structural complexity enables diverse reactivity and potential therapeutic applications.

Molecular Architecture

The compound features a 1,2,5-oxadiazepane core, a seven-membered ring containing one oxygen and two nitrogen atoms. The tert-butyl ester group (OC(CH3)3\text{OC}(\text{CH}_3)_3) is attached at the 2-position, while the hydrochloride salt stabilizes the amine moiety. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC9H19ClN2O3\text{C}_9\text{H}_{19}\text{ClN}_2\text{O}_3
Molecular Weight238.71 g/mol
SMILESCC(C)(C)OC(=O)N1CCNCCO1.Cl\text{CC(C)(C)OC(=O)N1CCNCCO1.Cl}
InChIKeyDEOLVDDKIHEITA-UHFFFAOYSA-N

The bicyclic framework imposes steric constraints that influence conformational flexibility and intermolecular interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous compounds, such as 2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (CAS 198989-07-0), reveal distinct proton environments. For example:

  • 1H NMR: Signals at δ 1.4 ppm (tert-butyl group), δ 3.2–4.1 ppm (oxadiazepane ring protons), and δ 8.1 ppm (amide NH) .
    These patterns aid in verifying synthetic intermediates and final products .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the oxadiazepane ring. A representative route includes:

  • Ring Closure: Cyclization of a diamine precursor with an oxygen-containing electrophile.

  • Esterification: Introduction of the tert-butyl ester group via carbodiimide-mediated coupling.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key reaction conditions (e.g., temperature, catalysts) are optimized to achieve yields >98% purity .

Reactivity Profile

The compound’s reactivity is governed by:

  • Electrophilic Sites: The secondary amine and ester carbonyl group participate in nucleophilic acyl substitutions.

  • Ring Strain: The oxadiazepane ring undergoes ring-opening reactions under acidic or basic conditions .

Comparative Analysis with Structural Analogs

CompoundCAS No.Molecular WeightKey Differences
Oxadiazepane-2-carboxylic acid tert-butyl ester952151-39-2202.25 g/molLacks hydrochloride salt
2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester198989-07-0198.26 g/molSmaller bicyclic framework (norbornane)

The hydrochloride salt improves solubility, while the oxadiazepane ring offers greater conformational flexibility compared to norbornane derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator